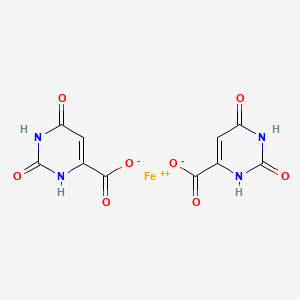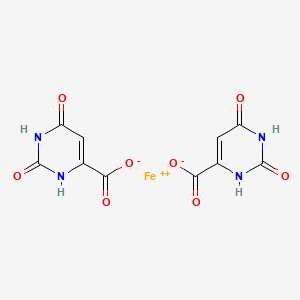
Ferrous orotate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferrous orotate is a compound formed by the combination of iron and orotic acid. It is known for its high bioavailability and is often used as a dietary supplement to address iron deficiency. Orotic acid, an intermediate in the pyrimidine biosynthesis pathway, plays a crucial role in the synthesis of DNA and RNA. This compound is particularly valued for its ability to deliver iron efficiently to the body, making it a preferred choice in nutritional supplements .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ferrous orotate can be synthesized by reacting ferrous sulfate with orotic acid in an aqueous solution. The reaction typically involves dissolving ferrous sulfate in water and then adding orotic acid under controlled pH conditions to form this compound. The resulting compound is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced filtration and drying techniques helps in obtaining a high-quality product suitable for use in dietary supplements and other applications .
Análisis De Reacciones Químicas
Types of Reactions
Ferrous orotate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to ferric orotate in the presence of oxidizing agents.
Reduction: It can be reduced back to this compound from ferric orotate using reducing agents.
Substitution: The orotate ligand can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Ascorbic acid, sodium dithionite.
Substitution Reactions: Ligand exchange reactions can be carried out using various ligands such as chloride or sulfate ions.
Major Products Formed
Oxidation: Ferric orotate.
Reduction: this compound.
Substitution: Complexes with different ligands depending on the reagents used.
Aplicaciones Científicas De Investigación
Ferrous orotate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies involving iron complexes.
Biology: Studied for its role in iron metabolism and its effects on cellular processes.
Medicine: Used in the treatment of iron deficiency anemia due to its high bioavailability and minimal gastrointestinal side effects.
Industry: Employed in the formulation of dietary supplements and fortified foods
Mecanismo De Acción
Ferrous orotate exerts its effects primarily through its role in iron supplementation. Iron is essential for the formation of hemoglobin, which carries oxygen in the blood. The orotate component enhances the absorption of iron in the gastrointestinal tract, making it more effective than other iron supplements. The molecular targets include various enzymes and proteins involved in iron metabolism and transport .
Comparación Con Compuestos Similares
Similar Compounds
- Ferrous sulfate
- Ferrous fumarate
- Ferrous gluconate
- Ferrous bisglycinate
Comparison
Ferrous orotate is unique due to its high bioavailability and minimal gastrointestinal side effects compared to other iron supplements. While ferrous sulfate and ferrous fumarate are commonly used, they often cause gastrointestinal discomfort. Ferrous bisglycinate is another well-tolerated form but may not be as effective in certain populations. This compound stands out for its efficient iron delivery and better tolerance .
Propiedades
Número CAS |
85187-45-7 |
|---|---|
Fórmula molecular |
C10H6FeN4O8 |
Peso molecular |
366.02 g/mol |
Nombre IUPAC |
2,4-dioxo-1H-pyrimidine-6-carboxylate;iron(2+) |
InChI |
InChI=1S/2C5H4N2O4.Fe/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11);/q;;+2/p-2 |
Clave InChI |
QOOMRZNLVISVGR-UHFFFAOYSA-L |
SMILES canónico |
C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



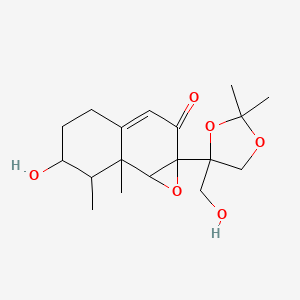

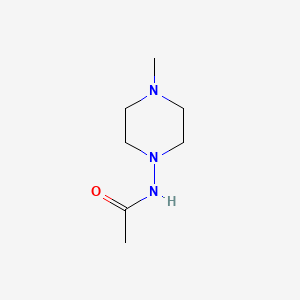
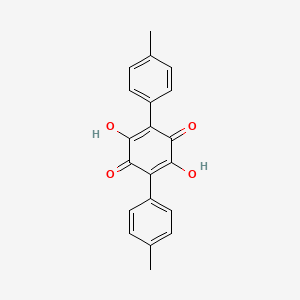
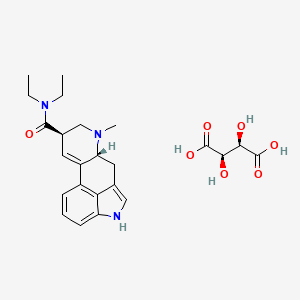
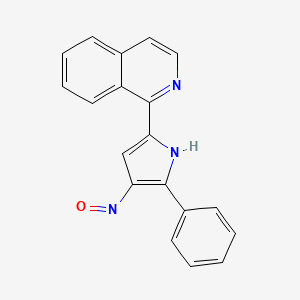

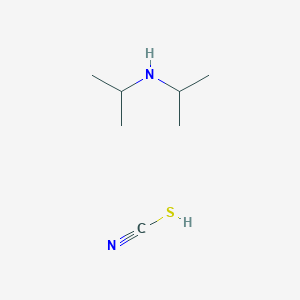

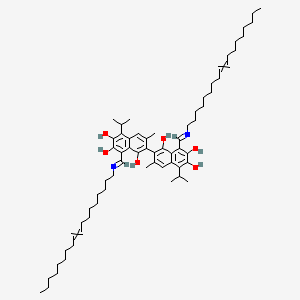
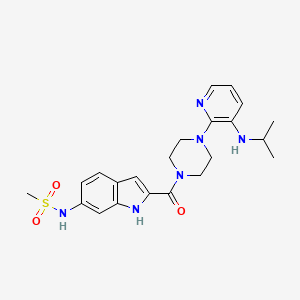
![Benzaldehydhelveticosol [German]](/img/structure/B12796572.png)
